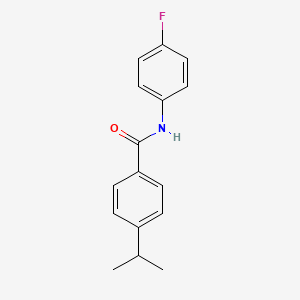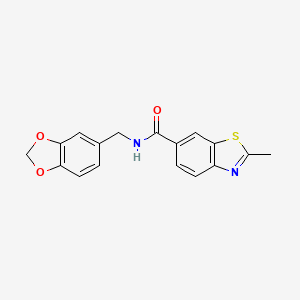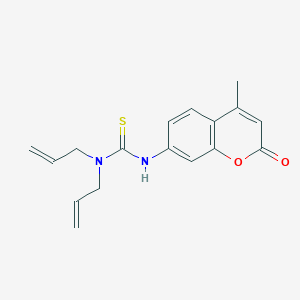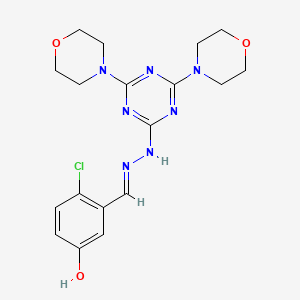
3,7-dimethyl-2-(4-morpholinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-dimethyl-2-(4-morpholinyl)quinoline, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been widely used in scientific research to understand the mechanisms of glutamate neurotransmission.
作用机制
3,7-dimethyl-2-(4-morpholinyl)quinoline blocks the action of glutamate at the ionotropic glutamate receptor by binding to the receptor's ion channel. It acts as a non-competitive antagonist, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This results in the inhibition of glutamate-mediated excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), a process that is critical for learning and memory. Moreover, this compound has been shown to reduce the severity of seizures in animal models of epilepsy. It has also been shown to have neuroprotective effects against glutamate-induced excitotoxicity.
实验室实验的优点和局限性
3,7-dimethyl-2-(4-morpholinyl)quinoline is a potent and selective antagonist of the ionotropic glutamate receptor. It has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. Moreover, this compound has been shown to have neuroprotective effects against glutamate-induced excitotoxicity. However, this compound has some limitations for lab experiments. It is a synthetic compound that is not found in nature, which means that it may not accurately represent the physiological effects of endogenous glutamate. Moreover, this compound has a short half-life, which means that it may require frequent administration in experiments.
未来方向
3,7-dimethyl-2-(4-morpholinyl)quinoline has been widely used in scientific research, and there are several future directions that can be explored. One potential direction is to investigate the role of this compound in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another potential direction is to explore the use of this compound in combination with other drugs to enhance its neuroprotective effects. Moreover, future research can investigate the potential of this compound as a therapeutic agent for other conditions such as chronic pain and depression.
合成方法
3,7-dimethyl-2-(4-morpholinyl)quinoline is synthesized through a multi-step process involving the reaction of 2-chloro-3,6-dimethylquinoline with morpholine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound.
科学研究应用
3,7-dimethyl-2-(4-morpholinyl)quinoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been used to investigate the mechanisms of synaptic plasticity, learning, and memory. Moreover, this compound has been used to study the role of glutamate receptors in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
4-(3,7-dimethylquinolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-3-4-13-10-12(2)15(16-14(13)9-11)17-5-7-18-8-6-17/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSELKCSXCRNZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)

![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)

![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5882860.png)
![3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5882864.png)


![2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5882883.png)